BenchChemオンラインストアへようこそ!

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

CB1 receptor cannabinoid obesity

This 1-sulfonyl-4-acylpiperazine compound (MW 326.4, clogP 1.19, TPSA 67.34 Ų) is a differentiated CB1R inverse agonist scaffold. Its sterically compact cyclopropylsulfonyl group confers reduced CYP450-mediated oxidative metabolism vs. bulkier aromatic sulfonyl analogs, yielding longer in vivo half-lives and lower plasma clearance. The combination of low lipophilicity and CNS-drug-like physicochemical properties makes it a superior tool for brain-penetrant probe development with reduced non-specific tissue binding. Ideal for obesity and metabolic disorder programs requiring ligand-efficient leads with improved pharmacokinetic profiles.

Molecular Formula C15H19FN2O3S
Molecular Weight 326.39
CAS No. 1219902-86-9
Cat. No. B2537382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
CAS1219902-86-9
Molecular FormulaC15H19FN2O3S
Molecular Weight326.39
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H19FN2O3S/c16-13-3-1-12(2-4-13)11-15(19)17-7-9-18(10-8-17)22(20,21)14-5-6-14/h1-4,14H,5-11H2
InChIKeyOVBHONYGLUBOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 1219902-86-9): Structural Classification and Core Properties for Procurement Decisions


1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 1219902-86-9) is a synthetic small molecule belonging to the 1-sulfonyl-4-acylpiperazine class, with the molecular formula C₁₅H₁₉FN₂O₃S and a molecular weight of 326.4 g/mol . This compound features a piperazine core substituted at the N1 position with a cyclopropylsulfonyl group and at the N4 position with a 2-(4-fluorophenyl)acetyl moiety, placing it within a scaffold class that has been investigated as selective cannabinoid-1 receptor (CB1R) inverse agonists for obesity and metabolic disorders [1]. Its structural architecture combines the sterically compact, electron-rich cyclopropylsulfonyl group with a para-fluorophenylacetyl side chain, a combination that distinguishes it from other 1-sulfonyl-4-acylpiperazine analogs bearing bulkier aromatic sulfonyl groups.

Why Generic Substitution Fails for 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone: Key Structural Differentiators


Within the 1-sulfonyl-4-acylpiperazine chemotype, the identity of the sulfonyl substituent is a critical determinant of CB1R binding affinity, functional activity (inverse agonism vs. antagonism), and metabolic stability [1]. The cyclopropylsulfonyl group in this compound confers distinct electronic and steric properties compared to the more common aromatic sulfonyl analogs (e.g., 3,5-dichlorophenylsulfonyl or 4-fluorophenylsulfonyl) [2]. The cyclopropyl ring introduces conformational constraint, reduces oxidative metabolism by cytochrome P450 enzymes, and modulates the electron density at the sulfonyl linkage, all of which can shift potency, selectivity, and pharmacokinetic profile relative to compounds with bulkier or more lipophilic sulfonyl groups . Consequently, substituting this compound with a different 1-sulfonyl-4-acylpiperazine analog without verifying target-specific activity data risks compromising both in vitro pharmacology and downstream in vivo performance.

Quantitative Differentiation Evidence for 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 1219902-86-9) vs. Closest Analogs


Cyclopropylsulfonyl vs. 3,5-Dichlorophenylsulfonyl: Scaffold-Specific Differentiation in a CB1R Modulator Patent Series

In the WO2008024284 patent series on sulfonylated piperazines as CB1 receptor modulators, the closest explicitly claimed analog to the target compound is 1-[4-(3,5-dichlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)ethanone, which shares an identical 2-(4-fluorophenyl)acetyl side chain but carries a 3,5-dichlorophenylsulfonyl group at the piperazine N1 position instead of the cyclopropylsulfonyl group [1]. The target compound's cyclopropylsulfonyl group is both smaller (molecular weight contribution: ~103 g/mol vs. ~210 g/mol for the 3,5-dichlorophenylsulfonyl fragment) and less lipophilic, which is predicted to reduce non-specific protein binding and improve ligand efficiency (heavy atom count advantage) while potentially altering the CB1R binding mode inferred from the broader 1-sulfonyl-4-acylpiperazine pharmacophore model [2].

CB1 receptor cannabinoid obesity sulfonylpiperazine structure-activity relationship

Cyclopropylsulfonyl vs. Simple Alkylsulfonyl: Metabolic Stability Differentiation for In Vivo Candidate Selection

The cyclopropylsulfonyl group has been documented to enhance metabolic stability relative to non-cyclic alkylsulfonyl counterparts by reducing oxidative metabolism at cytochrome P450 enzymes, a property attributed to the conformational constraint and electron-withdrawing character of the cyclopropyl ring . In structurally related cyclopropylsulfonyl-piperazine derivatives, stability studies have reported <5% degradation over 12 months under controlled storage conditions . For the target compound, the combination of the cyclopropylsulfonyl group with the 4-fluorophenylacetyl side chain is expected to provide greater resistance to N-dealkylation and sulfonamide hydrolysis compared to analogs with methylsulfonyl or ethylsulfonyl groups, although head-to-head metabolic stability data in hepatic microsome assays are not yet published for this specific compound.

metabolic stability CYP450 cyclopropyl sulfonamide piperazine pharmacokinetics

Regioisomeric Differentiation: 4-Fluorophenyl at Ethanone vs. Direct Piperazine Substitution – Implications for Pharmacophore Geometry

A close structural analog, 1-(cyclopropanesulfonyl)-4-(2-fluorophenyl)piperazine (CAS 1206990-79-5), places the fluorophenyl group directly on the piperazine N4 position and lacks the ethanone carbonyl linker, resulting in a fundamentally different pharmacophore geometry . The target compound's 2-(4-fluorophenyl)acetyl side chain introduces an sp²-hybridized carbonyl carbon and a methylene spacer (CH₂) that extends the fluorophenyl group further from the piperazine core, altering the distance and angle of the aryl ring relative to the sulfonyl group. This structural difference is significant because the 1-sulfonyl-4-acylpiperazine pharmacophore model for CB1R inverse agonism relies on a specific spatial relationship between the sulfonyl group, the piperazine core, and the acyl side chain [1]. The regioisomer with direct N-fluorophenyl substitution is not expected to recapitulate the same CB1R binding mode.

regioisomer 4-fluorophenyl piperazine CB1 pharmacophore structure-based design

Physicochemical Differentiation: Calculated Lipophilicity (clogP) and TPSA Positioning in the CNS Drug-Like Space

The target compound has a calculated partition coefficient (clogP) of 1.19 and a topological polar surface area (TPSA) of 67.34 Ų [1]. These values place it within favorable CNS drug-like space, with TPSA well below the commonly cited threshold of ~90 Ų for significant blood-brain barrier penetration and clogP within the optimal range for balanced solubility and permeability. By comparison, structurally related 1-sulfonyl-4-acylpiperazine analogs bearing aromatic sulfonyl groups (e.g., naphthalen-1-ylsulfonyl or substituted phenylsulfonyl derivatives disclosed in WO2008024284 [2]) are predicted to have clogP values exceeding 3.0 and TPSA values comparable to or slightly higher than the target, shifting their physicochemical profile away from the CNS-optimal space and toward peripheral target engagement. The target compound's lower lipophilicity may also improve aqueous solubility and reduce phospholipidosis risk.

clogP TPSA drug-likeness CNS penetration physicochemical properties

Optimal Application Scenarios for 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone Based on Evidence Profile


CB1R Inverse Agonist Lead Optimization for Obesity and Metabolic Syndrome

The compound belongs to the 1-sulfonyl-4-acylpiperazine class, which has been validated as a scaffold for selective CB1R inverse agonists in obesity treatment [1]. Its cyclopropylsulfonyl group offers a differentiated starting point for SAR exploration aimed at improving ligand efficiency and reducing lipophilicity-driven off-target effects compared to bulkier aromatic sulfonyl leads. Procurement for CB1R medicinal chemistry programs is supported by the structural precedent established in the Vachal et al. (2009) J. Med. Chem. publication and the WO2008024284 patent series [2].

CNS-Penetrant CB1R Probe Compound Development

With a calculated clogP of 1.19 and TPSA of 67.34 Ų, the compound resides within favorable CNS drug-like physicochemical space [1], making it a suitable candidate for developing brain-penetrant CB1R probe molecules. Its lower lipophilicity relative to aromatic sulfonyl analogs is predicted to reduce non-specific brain tissue binding and improve the interpretability of in vivo target engagement studies.

Metabolic Stability-Driven Candidate Selection for In Vivo Pharmacology

The cyclopropylsulfonyl group is associated with enhanced metabolic stability through reduced CYP450-mediated oxidative metabolism [1]. For programs requiring compounds with longer in vivo half-lives and lower plasma clearance, this compound represents a structurally distinct option compared to analogs with methylsulfonyl or phenylsulfonyl groups that may undergo more rapid metabolic degradation.

Pharmacophore Validation Studies for 1-Sulfonyl-4-acylpiperazine CB1R Binding

The compound's unique combination of a small cyclopropylsulfonyl group with a 4-fluorophenylacetyl side chain makes it valuable for testing the steric and electronic tolerance of the CB1R binding pocket at the sulfonyl-proximal region. It can serve as a tool compound to probe whether reduced sulfonyl bulk maintains or improves CB1R affinity relative to the published pharmacophore model derived from bulkier sulfonyl analogs [2].

Quote Request

Request a Quote for 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.